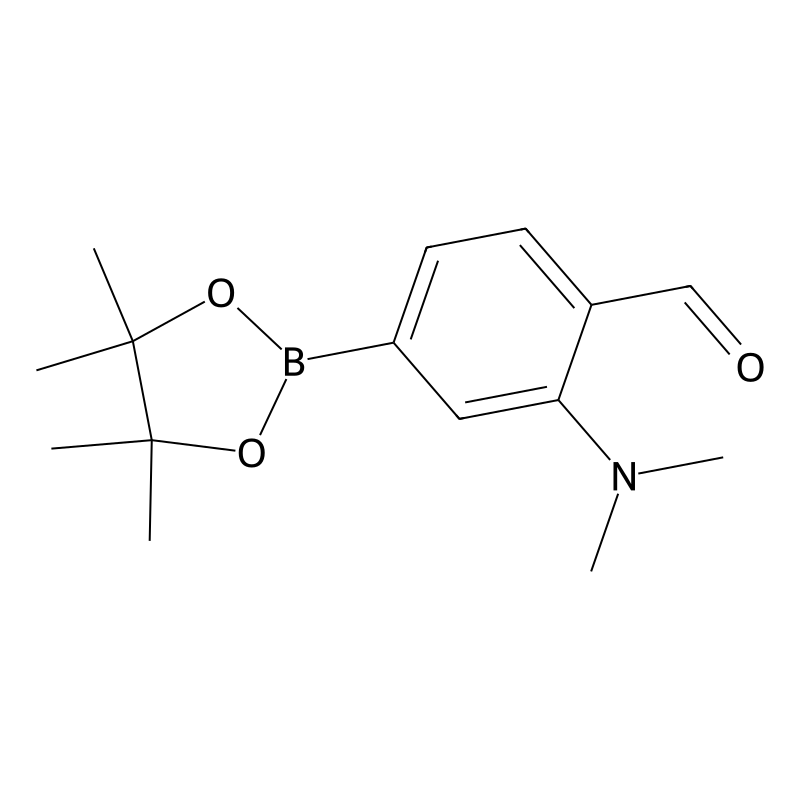2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Organic Synthesis:
-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-dimethylaminobenzaldehyde, is a valuable intermediate in organic synthesis due to the presence of both a reactive aldehyde group and a pinacol boronate ester moiety. The pinacol boronate group serves as a versatile handle for various coupling reactions, enabling the construction of complex molecules.
Studies have shown its application in the synthesis of diverse compounds, including:
- Heterocycles: The pinacol boronate group allows for Suzuki-Miyaura coupling with various aryl and heteroaryl halides, facilitating the construction of heterocyclic scaffolds with potential applications in medicinal chemistry and materials science [].
- Fluorescent Probes: The combination of the aldehyde group and the pinacol boronate moiety allows for the introduction of functional groups through different chemistries, enabling the development of fluorescent probes for various biological applications [].
2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound characterized by its unique molecular structure, which includes a dimethylamino group and a tetramethyl-1,3,2-dioxaborolane moiety. Its chemical formula is and it has a molecular weight of approximately 275.16 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity imparted by the boron-containing dioxaborolane group.
- Nucleophilic addition reactions: The aldehyde group can react with nucleophiles to form alcohols.
- Cross-coupling reactions: The boron atom can facilitate reactions such as Suzuki coupling, where it reacts with organometallic reagents to form biaryl compounds.
- Reduction reactions: It can be reduced to corresponding alcohols or amines under appropriate conditions.
Preliminary studies indicate that compounds similar to 2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde may exhibit biological activities such as:
- Anticancer properties: Some derivatives have shown cytotoxic effects against various cancer cell lines.
- Enzyme inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, such as JNK1 (c-Jun N-terminal kinase), which is relevant in cancer research .
The synthesis of 2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
- Preparation of the dioxaborolane moiety: This can be achieved through the reaction of boronic acid with a suitable alcohol under acidic conditions.
- Formation of the aldehyde: The dimethylamino group can be introduced via a nucleophilic substitution reaction on a suitable aromatic precursor.
- Coupling reaction: Finally, the two components are coupled using standard coupling techniques involving palladium catalysts or other transition metals.
The compound has several potential applications:
- Organic synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
- Medicinal chemistry: Its properties may be exploited in drug development, particularly in designing inhibitors for specific biological targets.
- Materials science: It could be used in developing new materials with unique electronic properties due to its boron content.
Interaction studies often focus on how 2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde interacts with biological macromolecules:
- Molecular docking studies: These studies help predict how the compound binds to target proteins or enzymes.
- Binding affinity assessments: Techniques such as surface plasmon resonance or isothermal titration calorimetry may be employed to quantify binding interactions.
Several compounds share structural similarities with 2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 1823104-80-8 | 0.93 | Contains a methoxy group instead of dimethylamino |
| 4-Hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 627906-52-9 | 0.91 | Hydroxy group enhances solubility |
| 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 269410-25-5 | 0.90 | Methyl substitution at position 2 |
| 2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 1356638-77-1 | 0.90 | Combines methoxy and dioxaborolane functionalities |
These compounds highlight the diversity within this chemical class while showcasing the unique attributes of 2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzaldehyde due to its specific functional groups and potential applications in various fields.








